Compound Description: Ponatinib is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It is used in the treatment of chronic myeloid leukemia (CML) [].
Relevance: Ponatinib, similar to N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide, contains a benzamide core structure with a trifluoromethyl group at the 3-position. Additionally, both compounds possess an aromatic ring linked to the amide nitrogen. This shared scaffold and substitution pattern suggest potential similarities in their binding properties and biological activity [].
Compound Description: AKE-72 is another potent pan-BCR-ABL inhibitor, including the imatinib-resistant mutant T315I. It demonstrates potent anti-leukemic activity and inhibits the proliferation of cells expressing native BCR-ABL or the T315I mutant [].
Relevance: AKE-72 shares a striking structural resemblance with N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide. Both compounds feature a central benzamide core with a trifluoromethyl substituent at the 3-position. Notably, they also have an aromatic ring connected to the amide nitrogen through a methylene linker. This strong structural similarity might imply analogous biological activities and binding affinities for similar targets [].
Compound Description: CHMFL-ABL/KIT-155 is a novel type II ABL/c-KIT dual kinase inhibitor. It exhibits potent activity against BCR-ABL/c-KIT driven cancer cell lines and displays a distinct hinge-binding mode [].
Relevance: CHMFL-ABL/KIT-155 is structurally related to N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide as both share a benzamide core with a trifluoromethyl group. Although their substituents on the amide nitrogen differ significantly in complexity, the presence of a common pharmacophore suggests potential similarities in their interactions with kinase targets [].
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat leukemia [].
Relevance: Imatinib and N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide both contain a benzamide moiety. Imatinib has a pyrimidine-amine group connected to the benzamide ring, while the target compound has a thiophene ring. This structural similarity suggests they might share some pharmacological properties, although their specific targets and mechanisms of action may differ [].
Compound Description: RAF709 is a potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers. It was developed through a structure-based design approach focusing on improving drug-like properties, such as solubility [].
Relevance: RAF709 and N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide share the same 3-(trifluoromethyl)benzamide core structure. Despite differences in their substituents attached to the amide nitrogen, the shared core structure suggests potential for similar binding interactions with specific kinase targets [].
Compound Description: AN-024 is an inhibitor of specific kinases, with the trifluoromethylsulfonyl group potentially playing a key role in its activity and binding [].
Compound Description: DS2OMe is a selective ligand for the δ-subunit-containing γ-aminobutyric acid type A receptors and has shown potential as a brain-penetrant PET radioligand [, ].
Relevance: DS2OMe shares a benzamide structural motif with N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide. Additionally, both compounds feature a thiophene ring in their structure. This similarity in structure could indicate overlapping pharmacological profiles, although their specific targets and activities might differ significantly due to variations in their substituents [, ].
Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors []. It exhibits excellent anticancer cell proliferation potencies and has a promising safety profile [, ].
Relevance: Similar to N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide, Hu7691 contains a benzamide core, indicating a potential shared pharmacophore. Despite the structural similarities, Hu7691 has a more complex substitution pattern with a fluorinated phenyl group and a piperidine ring, leading to different pharmacological activities [, ].
Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It displays potent inhibitory activity against both DDR1 and DDR2 kinases and exhibits promising in vivo anti-inflammatory effects.
Relevance: This compound is structurally related to N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide due to the presence of a shared benzamide core and a trifluoromethyl group attached to the phenyl ring. The presence of these common structural features suggests a potential for similar binding interactions with certain targets, although the specificities and affinities may differ [].
Compound Description: ZD3523 is a potent, orally active leukotriene receptor antagonist with high affinity for the LTD4 receptor []. It effectively inhibits LTD4-induced bronchoconstriction and demonstrates selectivity for leukotriene receptors over other functional assays.
Compound Description: This compound is highlighted for its potential in treating neoplastic diseases like leukemia []. The presence of the trifluoromethyl group is suggested to be important for its activity.
Compound Description: CHMFL-KIT-110 is a selective, potent, and orally available type II c-KIT kinase inhibitor. It shows great antiproliferative efficacy against GISTs (gastrointestinal stromal tumors) cell lines and effectively affects c-KIT-mediated signaling pathways, inducing apoptosis and cell cycle arrest [].
Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism is extensively studied, focusing on species differences in enzyme involvement [, ].
Relevance: MK-0767 and N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide both share a benzamide core structure and have aromatic rings linked to the amide nitrogen through a methylene group. Although their structures differ significantly in other aspects, especially the presence of the TZD ring in MK-0767, the shared features might imply some degree of similarity in their physicochemical properties and potential interactions with biological targets [, ].
Compound Description: This compound is a potent kinase inhibitor, and its various crystalline forms, including hydrochloride and sulfate salts, are investigated to optimize its pharmaceutical properties, such as solubility and bioavailability [, , , , ].
Relevance: Both this compound and N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide belong to a class of compounds characterized by a benzamide core and a trifluoromethyl substituent on the phenyl ring. The shared pharmacophore suggests they might exhibit similar binding modes to certain targets, even though their overall structures and specific activities may differ [, , , , ].
Compound Description: The paper describes the crystal structure of this benzamide derivative, highlighting the conformational preferences of the morpholine and thiophene rings and the intermolecular hydrogen bonding patterns observed in the solid state [].
Relevance: This compound shares a benzamide moiety with N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide, and both compounds feature a thiophene ring connected to the amide nitrogen through a methylene linker. This structural similarity suggests they might share some physicochemical properties, but their pharmacological activities are likely different due to the presence of the morpholine group in this related compound and the trifluoromethyl group in the target compound [].
Compound Description: A series of 2-methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides were synthesized and evaluated for their anti-platelet aggregation activities []. Several compounds showed promising activity against different platelet aggregation inducers.
Relevance: This series of compounds and N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide belong to the benzamide class of compounds. Both have aromatic rings connected to the amide nitrogen through a methylene linker. While the core structures share similarities, the specific substitutions on the benzamide ring, including the presence of a methoxy group and varying aryl groups in the related compounds, differentiate their pharmacological profiles and potential applications [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.